molecular formula C11H11BrO2 B2500971 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1503375-52-7

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No. B2500971
CAS RN: 1503375-52-7
M. Wt: 255.111
InChI Key: BNIDIIYTBNYVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is a type of cyclopropane carboxylic acid with a molecular formula of C11H11BrO2. It is a compound that contains a cyclopropane ring, which is a three-membered carbon ring, attached to a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid consists of a three-membered cyclopropane ring attached to a carboxylic acid group and a bromo-methylphenyl group . The InChI code for this compound is 1S/C11H11BrO2/c1-7-8(3-2-4-9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14) .

Scientific Research Applications

Antiviral Activity

EN300-1897507 has demonstrated promising antiviral properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against influenza A and Coxsackie B4 viruses. For instance:

Biological Activities

Beyond antiviral effects, EN300-1897507 possesses a diverse range of biological activities:

Energy Harvesting and Sensing

While not directly related to its biological activity, EN300-1897507 could find applications in energy harvesting and sensing devices. Its unique chemical structure may allow for efficient piezoelectric energy conversion .

Skeletal Editing in Organic Molecules

EN300-1897507 is part of a fascinating method developed by Prof. Levin and co-workers at the University of Chicago. This method involves nitrogen atom deletion, allowing for precise “skeletal editing” of organic molecules. The compound serves as a key reagent in this process .

Custom Synthesis and Medicinal Chemistry

EN300-1897507’s synthetic accessibility makes it valuable for custom synthesis and medicinal chemistry endeavors. Researchers can modify its structure to create novel derivatives with specific pharmacological properties .

Mechanism of Action

properties

IUPAC Name

1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-7-4-8(6-9(12)5-7)11(2-3-11)10(13)14/h4-6H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIDIIYTBNYVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid

CAS RN

1503375-52-7
Record name 1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.